molecular formula C8H13NO3 B11913182 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid

2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B11913182
M. Wt: 171.19 g/mol
InChI Key: YCCHSWNPIXWVOO-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the reaction of ethyl 2-oxopyrrolidine-1-acetate with appropriate reagents under controlled conditions. One common method includes the alkylation of pyrrolidin-2-one with ethyl bromoacetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxopyrrolidin-1-ylacetic acid
  • 2-Oxopyrrolidin-1-yl)acetamide
  • 2-Oxo-1-pyrrolidineacetic acid

Uniqueness

2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-ethyl-2-oxopyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C8H13NO3/c1-2-6-3-4-9(8(6)12)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

YCCHSWNPIXWVOO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C1=O)CC(=O)O

Origin of Product

United States

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